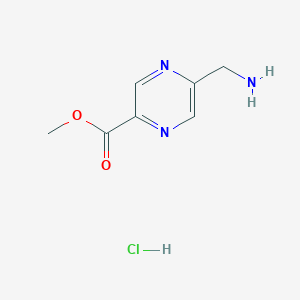

Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

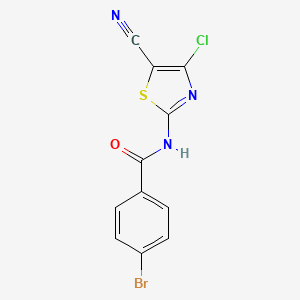

“Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride” is a chemical compound with the IUPAC name methyl 5-amino-2-pyrazinecarboxylate hydrochloride . It is stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of “Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride” can be represented by the InChI code1S/C6H7N3O2.ClH/c1-11-6(10)4-2-9-5(7)3-8-4;/h2-3H,1H3,(H2,7,9);1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Coordination Chemistry and Solar Energy Conversion Studies

Methyl 5-methylpyrazine-2-carboxylate serves as an intermediate compound in the synthesis of 5,50-dimethyl-2,20-bipyrazine derivatives. These derivatives are used to coordinate with transition metals, particularly in solar energy conversion studies . The compound’s structure allows it to form stable complexes with metal ions, making it valuable for investigating energy conversion mechanisms.

Metal-Organic Frameworks (MOFs)

MOFs are porous materials composed of metal ions or clusters connected by organic ligands. Methyl 5-methylpyrazine-2-carboxylate can be incorporated into MOFs due to its ability to form coordination bonds with metal centers. Researchers have explored its use in constructing MOFs with specific properties, such as gas storage, catalysis, and drug delivery .

Biological Applications

While limited information exists, the compound’s structural features suggest potential biological applications. Researchers have synthesized hydrazones based on pyrazine carbohydrazide, starting from 5-methylpyrazine-2-carboxylic acid. These hydrazones may exhibit interesting biological activities, although further studies are needed to explore their potential as antimicrobial agents or enzyme inhibitors .

Crystal Engineering

The crystal structure of Methyl 5-methylpyrazine-2-carboxylate reveals its hydrogen bonding patterns. These interactions play a crucial role in determining crystal packing and stability. Understanding these crystal structures aids in designing new materials with desired properties, such as improved solubility, mechanical strength, or optical behavior .

Computational Chemistry and Simulation

Researchers use computational tools (e.g., Amber, GROMACS, Avogadro) to simulate molecular behavior. Methyl 5-methylpyrazine-2-carboxylate can be included in simulations to study its interactions with other molecules, solvent effects, and electronic properties. Such studies provide insights into its behavior under different conditions .

Mechanism of Action

Target of Action

Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride is a class of important organic intermediates It’s known that similar compounds are used in the preparation of nmda receptors .

Mode of Action

It’s known that the raw material reacts with substituted amino reagents to form 5-substituted aminopyrazine-2-formate . This suggests that the compound may interact with its targets through amination reactions.

Biochemical Pathways

The compound is known to be an intermediate in the synthesis of other compounds , suggesting that it may play a role in various biochemical synthesis pathways.

Pharmacokinetics

Its molecular weight is 20363 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

As an intermediate, it likely contributes to the synthesis of other compounds, potentially influencing their biological effects .

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry, at 2-8°c , suggesting that temperature and light exposure may affect its stability.

properties

IUPAC Name |

methyl 5-(aminomethyl)pyrazine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-12-7(11)6-4-9-5(2-8)3-10-6;/h3-4H,2,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLANIJRJDKDJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B2485200.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2485201.png)

![5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2485203.png)

![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2485205.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2485210.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2485217.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid](/img/structure/B2485218.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea](/img/structure/B2485221.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-propan-2-yloxybenzamide](/img/structure/B2485223.png)